4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine
Overview
Description
The compound “4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine” is a complex organic molecule that contains a pyrimidine ring, which is a basic structure in many important biomolecules like nucleotides. It also has a nitrophenyl group attached via a sulfur atom and a trifluoromethyl group attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar pyrimidine ring, with the electron-withdrawing trifluoromethyl group and the bulky nitrophenyl group likely having significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially be reduced, and the sulfur atom might participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group, a strong electron-withdrawing group, would likely make the compound a good electrophile .Scientific Research Applications
Synthesis and Chemical Properties
Pyrimidine derivatives have been synthesized through reactions involving amines and thiols, showcasing the versatility of pyrimidine compounds in chemical synthesis. These reactions have led to the formation of products with specific regio- and stereoselective properties, indicating the potential for creating targeted molecular structures for various applications (Čikotienė et al., 2007).
Pharmacological Applications
Pyrimidine derivatives have been explored for their pharmacological properties, including anti-inflammatory and cytotoxic activities. Certain synthesized pyrimidine compounds have shown significant anti-inflammatory effects, comparable to standard drugs like diclofenac sodium, suggesting their potential in developing new therapeutic agents (Bhat & Kumar, 2017).
Anticancer Research
The synthesis of specific pyrimidine derivatives has been linked to the development of small molecule anticancer drugs. The methods for synthesizing these compounds involve steps like nucleophilic substitution and coupling reactions, highlighting the role of pyrimidine derivatives in creating intermediates for anticancer medications (Kou & Yang, 2022).
Nonlinear Optical Materials
Pyrimidine derivatives have also been studied for their nonlinear optical (NLO) properties, which are crucial for applications in optics and photonics. The electronic structure and NLO properties of these compounds make them candidates for use in optoelectronic devices and other high-tech applications (Hussain et al., 2020).
Supramolecular Chemistry
Certain ureidopyrimidone derivatives, which share structural similarities with pyrimidine compounds, have shown strong dimerization capabilities through hydrogen bonding. This property is significant for the development of supramolecular assemblies and materials (Beijer et al., 1998).
Future Directions
properties
IUPAC Name |
4-(4-nitrophenyl)sulfanyl-6-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O2S/c12-11(13,14)9-5-10(16-6-15-9)20-8-3-1-7(2-4-8)17(18)19/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSCDXBZTODOID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=NC=NC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Nitrophenyl)thio)-6-(trifluoromethyl)pyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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